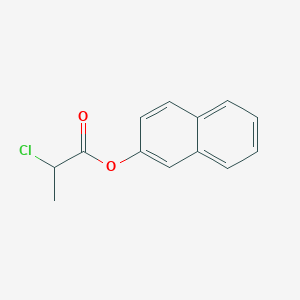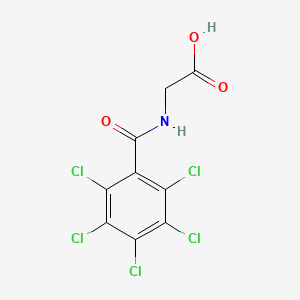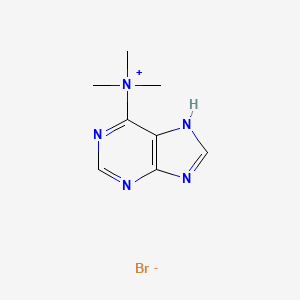![molecular formula C12H8F3N3O2S B14318529 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 112723-34-9](/img/structure/B14318529.png)
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It contains a nitropyridine group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-nitropyridinium ions, which are reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the sulfanyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically an oxidized derivative of the original compound.
Reduction: The major product is an amino-substituted derivative.
Substitution: The major products are derivatives with new functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
- 3-Nitro-2-pyridinesulfenyl chloride
- 3-Chloro-2-[(3-nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
Uniqueness
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is unique due to the presence of both a nitropyridine and a trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
| 112723-34-9 | |
Fórmula molecular |
C12H8F3N3O2S |
Peso molecular |
315.27 g/mol |
Nombre IUPAC |
2-(3-nitropyridin-2-yl)sulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)7-3-4-10(8(16)6-7)21-11-9(18(19)20)2-1-5-17-11/h1-6H,16H2 |
Clave InChI |
AOWDAQLMXGMIMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)C(F)(F)F)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/no-structure.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)

methanone](/img/structure/B14318499.png)



